(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE
Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE is a complex organic compound that features a pyridine ring and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE typically involves the condensation of pyridine-3-carbaldehyde with an appropriate amine, followed by esterification with phenoxyacetic acid. The reaction conditions often include the use of a catalytic amount of acetic acid in a green solvent like polyethylene glycol-400 .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields while maintaining eco-friendly conditions . This method avoids the use of toxic catalysts and hazardous organic solvents, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections .
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other materials with specific properties. Its versatility and reactivity make it valuable for creating advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-PHENOXYACETATE apart is its unique combination of a pyridine ring and a phenoxyacetate moiety.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(11-5-4-8-16-9-11)17-20-13(18)10-19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLJRGXJAKVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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